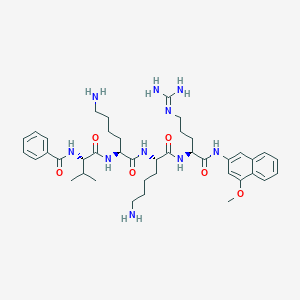
Bz-Val-Lys-Lys-Arg-4MbetaNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bz-Val-Lys-Lys-Arg-4MbetaNA, also known as Nα-Benzoyl-L-valyl-L-lysyl-L-lysyl-L-arginine-4-methyl-β-naphthylamide, is a synthetic peptide substrate used in biochemical research. This compound is particularly valuable for studying protease activity, especially in the context of viral proteases such as those from flaviviruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Val-Lys-Lys-Arg-4MbetaNA involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Bz-Val-Lys-Lys-Arg-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of peptide bonds within the compound.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using reagents like hydrogen peroxide and dithiothreitol (DTT), respectively.
Major Products Formed
The primary products of hydrolysis are smaller peptide fragments and amino acids, depending on the specificity of the protease used.
Applications De Recherche Scientifique
Bz-Val-Lys-Lys-Arg-4MbetaNA is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for studying the activity and specificity of various proteases, including viral proteases.
Virology: Researchers use this compound to investigate the mechanisms of viral replication and to screen for potential antiviral drugs.
Medicine: The compound aids in the development of diagnostic assays for detecting protease activity in clinical samples.
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify protease inhibitors.
Mécanisme D'action
Bz-Val-Lys-Lys-Arg-4MbetaNA exerts its effects by serving as a substrate for proteases. The proteases recognize and bind to specific amino acid sequences within the compound, catalyzing the cleavage of peptide bonds. This process releases the 4-methyl-β-naphthylamide moiety, which can be detected using fluorescence or colorimetric assays. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolytic cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bz-Val-Lys-Lys-Arg-AMC: This compound is similar in structure but contains a 7-amino-4-methylcoumarin (AMC) moiety instead of 4-methyl-β-naphthylamide.
Bz-Val-Lys-Lys-Arg-pNA: This variant has a p-nitroanilide (pNA) group, which is used for colorimetric detection.
Uniqueness
Bz-Val-Lys-Lys-Arg-4MbetaNA is unique due to its 4-methyl-β-naphthylamide moiety, which provides distinct fluorescence properties. This makes it particularly useful for sensitive detection of protease activity in various research applications.
Propriétés
Formule moléculaire |
C41H60N10O6 |
|---|---|
Poids moléculaire |
789.0 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C41H60N10O6/c1-26(2)35(51-36(52)27-14-5-4-6-15-27)40(56)50-32(19-10-12-22-43)39(55)48-31(18-9-11-21-42)38(54)49-33(20-13-23-46-41(44)45)37(53)47-29-24-28-16-7-8-17-30(28)34(25-29)57-3/h4-8,14-17,24-26,31-33,35H,9-13,18-23,42-43H2,1-3H3,(H,47,53)(H,48,55)(H,49,54)(H,50,56)(H,51,52)(H4,44,45,46)/t31-,32-,33-,35-/m0/s1 |
Clé InChI |
KNPSKKJEAUSRPE-TUCRWICHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


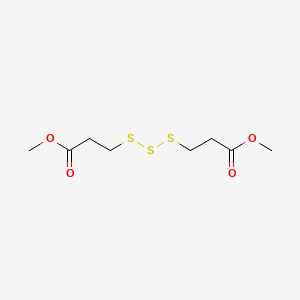
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
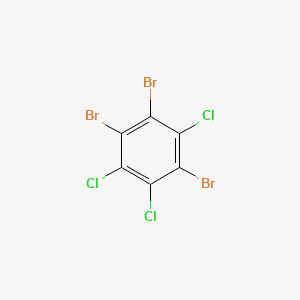
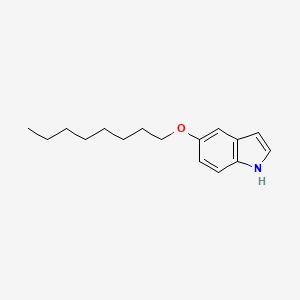
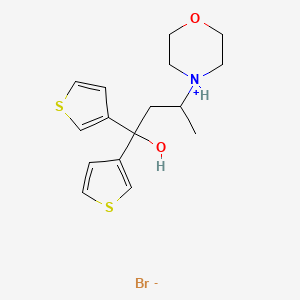
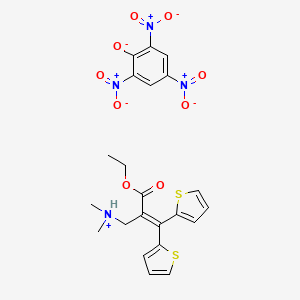
![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
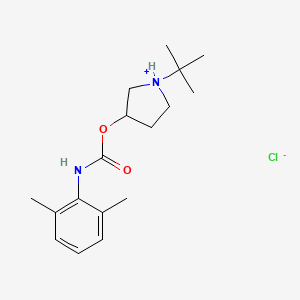

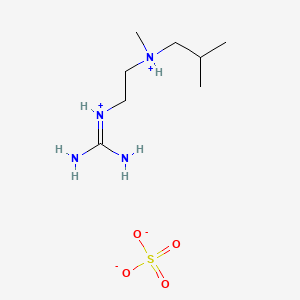
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
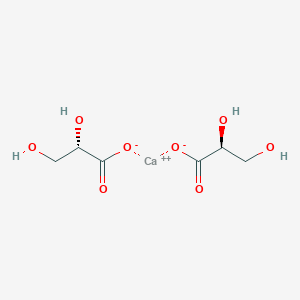
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)
